ddTTP (trisodium)
Description
Historical Context of Dideoxynucleotides in Nucleic Acid Research
The advent of dideoxynucleotides is inseparable from the groundbreaking work of Frederick Sanger and his colleagues in the 1970s. jenabioscience.com Their development of the chain-termination method, also known as Sanger sequencing, was a pivotal moment in the history of genetics. jenabioscience.comtargetmol.com This method provided a relatively simple and efficient way to determine the precise order of nucleotides in a DNA strand. jenabioscience.comtargetmol.com Prior to Sanger's method, DNA sequencing was a laborious and less accurate process. The introduction of ddNTPs, including ddTTP, as specific chain-terminating inhibitors of DNA polymerase was the critical innovation that made widespread DNA sequencing a reality. jenabioscience.com This technique, which initially used radioactively labeled ddNTPs, was later enhanced by the use of fluorescent dyes, further automating and streamlining the sequencing process.
Fundamental Role as Chain Terminators in DNA Polymerization
The primary function of ddTTP (trisodium) in research is to act as a chain terminator during the in vitro enzymatic synthesis of DNA. targetmol.com DNA polymerases, the enzymes responsible for DNA replication, catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of an incoming dNTP. wikipedia.org However, when a ddNTP, such as ddTTP, is incorporated into the growing chain, this process comes to a halt. targetmol.com
The absence of the 3'-hydroxyl group on the sugar moiety of the incorporated ddTTP means there is no available attachment point for the next nucleotide. targetmol.com This effectively terminates the elongation of the DNA strand. In a sequencing reaction, this termination occurs at every position where a thymine (B56734) (T) is required in the complementary strand, generating a collection of DNA fragments of varying lengths, each ending with a ddTTP. When this process is carried out for all four ddNTPs in separate reactions (or with differentially labeled ddNTPs in a single reaction), the resulting fragments can be separated by size using gel electrophoresis, allowing the DNA sequence to be read.
Detailed Research Findings
The utility of ddTTP (trisodium) is predicated on its specific chemical properties and its interaction with DNA polymerases.
Chemical Properties of ddTTP (trisodium)
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂Na₃O₁₃P₃ | medchemexpress.com |
| Molecular Weight | 532.11 g/mol | medchemexpress.com |
| CAS Number | 128524-26-5 | jenabioscience.com |
| Appearance | Colorless to slightly yellow solution | jenabioscience.com |
| Purity | ≥98% (HPLC) | jenabioscience.com |
| Solubility | Soluble in water | medchemexpress.com |
| pH | 7.5 ±0.5 | jenabioscience.com |
| Spectroscopic Properties | λmax 267 nm, ε 9.6 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5) | jenabioscience.com |
The trisodium (B8492382) salt form of ddTTP is commonly used in research due to its stability and solubility in aqueous solutions, which are essential for its use in enzymatic reactions.
Enzymatic Incorporation of ddTTP
The efficiency of chain termination by ddTTP is dependent on the specific DNA polymerase used in the reaction. Different polymerases exhibit varying abilities to incorporate ddNTPs. For instance, research has shown that Sequenase v. 2.0 DNA polymerase can incorporate modified nucleotides, including ddTTP, though it may stall after incorporating one or two. nih.gov Other polymerases, such as Vent (exo-) DNA polymerase, have also been studied for their ability to incorporate modified dUTPs, with ddTTP often used as a control for chain termination. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H14N2Na3O13P3 |
|---|---|
Molecular Weight |
532.11 g/mol |
IUPAC Name |
trisodium;[[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O13P3.3Na/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17);;;/q;3*+1/p-3/t7-,8+;;;/m0.../s1 |
InChI Key |
DDXOLVDDOZRSSI-WCZHJHOJSA-K |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Mechanism of Action and Enzymatic Interactions of Ddttp Trisodium
Molecular Basis of Chain Termination
Significance of the 3'-Hydroxyl Group Absence in Dideoxyribose for Phosphodiester Bond Formation Inhibition
The fundamental mechanism by which 2',3'-dideoxythymidine 5'-triphosphate (ddTTP) halts the elongation of a DNA strand lies in the unique structure of its sugar moiety, dideoxyribose. vaia.comwikipedia.orgaatbio.com In a standard deoxyribonucleotide (dNTP), the deoxyribose sugar possesses a hydroxyl (-OH) group at the 3' carbon position. aatbio.comkhanacademy.org This 3'-hydroxyl group is of paramount importance for the process of DNA synthesis. wikipedia.orgaatbio.com
During DNA replication, a DNA polymerase enzyme catalyzes the formation of a phosphodiester bond. vaia.comwikipedia.org This crucial bond forms between the 3'-hydroxyl group of the terminal nucleotide on the growing DNA strand and the alpha-phosphate group of an incoming dNTP. wikipedia.orgresearchgate.net This reaction results in the addition of the new nucleotide to the chain and the release of a pyrophosphate molecule. wikipedia.org
However, ddTTP, and other dideoxynucleotides (ddNTPs), lack this essential 3'-hydroxyl group. vaia.comwikipedia.orgaatbio.combiosyn.com In its place is a hydrogen atom. vaia.com When a DNA polymerase incorporates ddTTP into a growing DNA chain, the absence of the 3'-hydroxyl group creates a terminal block. vaia.comwikipedia.orgbiosyn.com Without this reactive group, the enzyme is unable to catalyze the formation of the next phosphodiester bond, effectively preventing the addition of any subsequent nucleotides. vaia.comwikipedia.org This cessation of DNA synthesis is known as chain termination. vaia.comwikipedia.orgbiosyn.com This principle is the cornerstone of the Sanger sequencing method for determining the nucleotide sequence of DNA. vaia.comaatbio.combiosyn.com
The structure of the DNA polymerase active site is finely tuned to accommodate the binding of dNTPs and facilitate the chemical reaction of phosphodiester bond formation. researchgate.netnih.govcore.ac.uknih.gov The polymerase undergoes a conformational change upon binding the correct dNTP, moving from an "open" to a "closed" state, which positions the substrates for catalysis. nih.govcore.ac.uknih.gov While ddTTP can bind to the active site, the lack of the 3'-hydroxyl group prevents the necessary chemical reaction for chain elongation from occurring. wikipedia.orgnih.gov
Interactions with DNA Polymerases
Differential Inhibition Profiles of Eukaryotic DNA Polymerases (e.g., α, β, γ, δ)
The inhibitory effects of ddTTP are not uniform across all DNA polymerases; eukaryotic polymerases, in particular, exhibit varied sensitivities. These differences are critical for the application of dideoxynucleotides in molecular biology and as potential therapeutic agents. The primary eukaryotic DNA polymerases involved in replication and repair include alpha (α), beta (β), gamma (γ), and delta (δ), each with distinct functions and sensitivities to ddTTP.
Research has shown that DNA polymerase γ, the mitochondrial DNA polymerase, is generally more sensitive to inhibition by ddNTPs compared to the nuclear polymerases α, β, and δ. This heightened sensitivity is a key factor in the mitochondrial toxicity observed with some nucleoside reverse transcriptase inhibitors.
In contrast, DNA polymerases α and δ, which are the primary replicative polymerases in the nucleus, and DNA polymerase β, involved in DNA repair, generally show lower sensitivity to ddTTP. The specificities of these enzymes are influenced by their active site structures, which dictate their ability to discriminate between the natural substrate (dTTP) and its analog (ddTTP).
| DNA Polymerase | Primary Function | Relative Sensitivity to ddTTP |
| Alpha (α) | Initiation of DNA replication | Lower |
| Beta (β) | DNA repair | Lower |
| Gamma (γ) | Mitochondrial DNA replication | Higher |
| Delta (δ) | DNA replication | Lower |
Inhibition of Prokaryotic DNA Polymerases (e.g., Taq DNA Polymerase, Klenow Fragment of E. coli Polymerase I)
Prokaryotic DNA polymerases also display a range of sensitivities to ddTTP. Two of the most well-characterized prokaryotic polymerases in this context are Taq DNA polymerase, from the thermophilic bacterium Thermus aquaticus, and the Klenow fragment of E. coli DNA polymerase I.
Taq DNA polymerase exhibits a significant bias against the incorporation of ddNTPs, including ddTTP. nih.gov Studies have revealed that while the binding affinities of dNTPs and ddNTPs to the enzyme are comparable, the rate of phosphodiester bond formation is dramatically slower for ddNTPs—by a factor of 200 to 3000. nih.gov This suggests that the strong discrimination against ddNTPs by Taq polymerase is due to a very slow "chemistry" step, likely caused by a misalignment of the reactive groups within the active site when a ddNTP is bound. nih.gov
The Klenow fragment of E. coli DNA polymerase I, another widely used enzyme in molecular biology, also incorporates ddNTPs, leading to chain termination. Its ability to utilize ddNTPs has made it a valuable tool in DNA sequencing applications. Structural studies of the large fragment of Taq polymerase (Klentaq1) in complex with DNA and ddNTPs have provided insights into the mechanism of incorporation and selectivity. nih.gov
| Polymerase | Organism of Origin | Key Characteristic Regarding ddTTP |
| Taq DNA Polymerase | Thermus aquaticus | Strong bias against ddNTP incorporation due to a slow rate of phosphodiester bond formation. nih.gov |
| Klenow Fragment | Escherichia coli | Readily incorporates ddNTPs, making it useful for DNA sequencing. |
Determinants of Specificity and Discrimination by DNA Polymerases
The ability of a DNA polymerase to discriminate between its natural substrate, a deoxynucleoside triphosphate (dNTP), and an analog like ddTTP is a critical aspect of its function and is determined by the intricate structure of its active site. nih.gov The snug fit of the nascent base pair within the active site, formed by the incoming nucleotide and the template base, is a major contributor to nucleotide selectivity. nih.gov For the most part, steric constraints imposed by the protein on this newly formed base pair are the primary means of ensuring fidelity. nih.gov
Structural analyses of DNA polymerases have revealed that the protein environment around the polymerase active site possesses a degree of plasticity, which may account for the varying substrate diversity among different enzymes. nih.gov Specific amino acid residues within the active site play crucial roles in this discrimination. For instance, in Klentaq1, conserved residues Gln754 and Arg573 form hydrogen bonds with the minor groove side of the base pair formed by the incorporated dideoxynucleoside monophosphate (ddNMP) and the template base. nih.gov These interactions may serve as a mechanism to detect misincorporation. nih.gov
Furthermore, the rate-limiting step for nucleotide incorporation by some polymerases is a conformational change from an "open" to a "closed" state after the dNTP binds. nih.gov The efficiency of this transition and the subsequent chemical reaction can be significantly affected by the structure of the incoming nucleotide, including the presence or absence of the 3'-hydroxyl group.
Interactions with Reverse Transcriptases
Reverse transcriptases (RTs), enzymes that synthesize DNA from an RNA template, are particularly noteworthy for their interaction with ddTTP. These enzymes are generally more permissive in incorporating nucleotide analogs compared to many cellular DNA polymerases. This property is the foundation for the use of dideoxynucleosides as antiviral drugs, particularly against retroviruses like HIV.
Studies on the reverse transcriptase from Rauscher murine leukemia virus have shown that ddTTP acts as a competitive inhibitor with respect to the natural substrate, dTTP. nih.gov The inhibition constant (Ki) for ddTTP was found to be 9.3 µM, which is lower than the Michaelis constant (Km) for dTTP (30 µM), indicating a strong inhibitory potential. nih.gov Interestingly, the primary mechanism of inhibition in this case was attributed to competition for the active site rather than immediate chain termination following incorporation. nih.gov This highlights that the mode of action can vary even among enzymes that are sensitive to ddTTP.
The differential susceptibility of viral reverse transcriptases and host cell DNA polymerases to ddNTPs is a cornerstone of antiretroviral therapy. The goal is to achieve potent inhibition of the viral enzyme while minimizing effects on the host's DNA replication and repair machinery.
| Enzyme | Source | Interaction with ddTTP | Ki Value (µM) |
| Reverse Transcriptase | Rauscher murine leukemia virus | Competitive inhibitor with respect to dTTP. nih.gov | 9.3 nih.gov |
Inhibition of Viral Reverse Transcriptases (e.g., HIV-1 RT, Rauscher Murine Leukemia Virus RT, Avian Myeloblastosis Virus (AMV) RT)
ddTTP is a potent inhibitor of various viral reverse transcriptases (RTs), a class of enzymes essential for the replication of retroviruses. Its inhibitory effect stems from its structural similarity to the natural substrate, deoxythymidine triphosphate (dTTP). Lacking the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, the incorporation of ddTTP into a growing DNA chain results in the termination of DNA synthesis. promega.com
Human Immunodeficiency Virus Type 1 Reverse Transcriptase (HIV-1 RT): Extensive research has demonstrated that ddTTP is an effective inhibitor of HIV-1 RT. Studies have shown that ddTTP at a concentration of 50 μM can effectively inhibit the natural endogenous reverse transcription (NERT) process of HIV-1. nih.gov The inhibition is a result of ddTTP acting as a competitive substrate for dTTP, leading to its incorporation into the nascent viral DNA and subsequent chain termination.
Rauscher Murine Leukemia Virus Reverse Transcriptase (R-MuLV RT): While specific Ki values for ddTTP against Rauscher Murine Leukemia Virus RT are not readily available in the reviewed literature, the general principles of reverse transcriptase inhibition by dideoxynucleotides are expected to apply. R-MuLV RT is a key enzyme in the replication of this murine retrovirus, and like other RTs, it is a target for nucleoside analog inhibitors. nih.govnih.gov It is known that Moloney Murine Leukemia Virus (M-MLV) RT, a closely related enzyme, is inhibited by high concentrations of other RT inhibitors. nih.gov
Avian Myeloblastosis Virus Reverse Transcriptase (AMV RT): Similar to R-MuLV RT, specific inhibitory constants (Ki) for ddTTP against AMV RT are not prominently documented in the available scientific literature. AMV RT is a widely studied enzyme in molecular biology for its cDNA synthesis capabilities. nih.govneb.com It is known to be sensitive to various nucleoside and non-nucleoside inhibitors, and it is anticipated that ddTTP would act as a chain-terminating inhibitor for this enzyme as well. nih.gov
Template Dependence of Reverse Transcriptase Inhibition
The inhibitory potency of ddNTPs, including ddTTP, against HIV-1 reverse transcriptase has been observed to be dependent on the nature of the template-primer being used. Research indicates that ddNTPs are more potent inhibitors when the enzyme is utilizing a homopolymer template (such as poly(A)•oligo(dT)) compared to when it is transcribing a gapped duplex DNA template. This suggests that the structural context of the template-primer complex influences the enzyme's susceptibility to chain-terminating inhibitors. While the phenomenon is established, specific quantitative data comparing the inhibition on different templates is limited in the reviewed literature.
Pre-Steady-State Kinetic Analysis of Reverse Transcriptase Inhibition
Pre-steady-state kinetic analysis provides a detailed view of the individual steps of enzyme catalysis, including substrate binding and the chemical step of nucleotide incorporation. Studies on HIV-1 RT have revealed important insights into the mechanism of inhibition by ddTTP. The rate of incorporation of ddTTP is influenced by the concentration of divalent metal ions, such as Mg2+, which are essential cofactors for the polymerase reaction.
Below is a data table summarizing the pre-steady-state kinetic data for the incorporation of ddTTP and its natural counterpart, dTTP, by HIV-1 RT at different magnesium concentrations.
| Nucleotide | Mg2+ Concentration (mM) | Observed Rate Constant (kobs, s-1) |
|---|---|---|
| dTTP | 0.5 | 25 ± 2 |
| dTTP | 6 | 40 ± 3 |
| ddTTP | 0.5 | 1.8 ± 0.1 |
| ddTTP | 6 | 9.2 ± 0.5 |
Interactions with Terminal Deoxynucleotidyl Transferase (TDT)
Terminal deoxynucleotidyl transferase (TdT) is a unique DNA polymerase that can catalyze the template-independent addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule. Unlike viral reverse transcriptases, TdT's primary function is in generating junctional diversity in immunoglobulin and T-cell receptor genes.
ddTTP can also serve as a substrate for TdT, leading to the termination of the extension of a DNA strand. The efficiency of its incorporation can be compared to the natural substrate, dTTP, and other modified nucleotides. Kinetic studies have been performed to characterize the interaction of ddTTP with TdT.
The following table presents kinetic parameters for the TdT-catalyzed primer extension by ddTTP and other compounds.
| Substrate | Km (µM) | Vmax (relative units) |
|---|---|---|
| ddTTP | 14.0 ± 2.0 | 1.0 |
| Compound Va | 10.0 ± 1.5 | 0.8 |
| Compound Vc | 2.0 ± 0.3 | 0.5 |
Data from a study on TDT-catalyzed phosphorylation, where Vmax is presented in relative units. nih.gov
These findings indicate that while ddTTP is a substrate for TdT, other modified triphosphates can exhibit higher affinity (lower Km) for the enzyme. nih.gov The interaction of ddTTP with TdT highlights the broader substrate specificity of this enzyme compared to template-dependent polymerases.
Applications of Ddttp Trisodium in Molecular Biology and Biochemistry
Role in DNA Sequencing Technologies
The primary and most well-known application of ddTTP is in DNA sequencing, a fundamental technique for determining the precise order of nucleotides within a DNA molecule.
Fundamental Principles of Sanger Chain Termination Sequencing Methodologies
The Sanger sequencing method, also known as the chain-termination method, was developed by Frederick Sanger in 1977 and became the most widely used sequencing method for approximately four decades. wikipedia.orgsigmaaldrich.com The process relies on the in vitro replication of a single-stranded DNA template. wikipedia.orgaatbio.com To achieve this, a reaction mixture is prepared containing the template DNA, a DNA primer, DNA polymerase, and all four standard deoxynucleoside triphosphates (dATP, dGTP, dCTP, and dTTP). wikipedia.orglibretexts.org Crucially, a small amount of one of the four dideoxynucleoside triphosphates (ddNTPs), such as ddTTP, is also included in the reaction. wikipedia.orgresearchgate.net
During the DNA synthesis process, DNA polymerase incorporates the dNTPs to extend the DNA chain. researchgate.net However, when the polymerase incorporates a ddTTP molecule instead of a dTTP, the absence of the 3'-hydroxyl group halts further elongation of that particular DNA strand. sigmaaldrich.commun.ca This results in a collection of DNA fragments of varying lengths, each terminating at a position where a thymine (B56734) (T) would have been incorporated. libretexts.org
Traditionally, four separate reactions were set up, each containing a different ddNTP (ddATP, ddGTP, ddCTP, or ddTTP). sigmaaldrich.comlibretexts.org The resulting fragments from each reaction were then separated by size using gel electrophoresis in four parallel lanes. wikipedia.orgaatbio.com The sequence of the DNA could then be read by observing the order of the bands from the bottom to the top of the gel across the four lanes. wikipedia.org
| Component | Function in Sanger Sequencing |
| Single-stranded DNA template | The DNA molecule to be sequenced. |
| DNA primer | A short nucleic acid sequence that provides a starting point for DNA synthesis. wikipedia.orglibretexts.org |
| DNA polymerase | An enzyme that synthesizes new DNA strands. wikipedia.orgresearchgate.net |
| Deoxynucleoside triphosphates (dNTPs) | The building blocks (dATP, dGTP, dCTP, dTTP) for the new DNA strand. wikipedia.orgmun.ca |
| Dideoxynucleoside triphosphates (ddNTPs) | Chain-terminating nucleotides (ddATP, ddGTP, ddCTP, ddTTP) that lack a 3'-OH group. sigmaaldrich.comwikipedia.org |
Adaptations for Automated and High-Throughput Sequencing
The fundamental principles of Sanger sequencing were adapted for automation and high-throughput applications, significantly increasing the speed and efficiency of DNA sequencing. libretexts.orgnih.gov A key innovation was the use of fluorescently labeled ddNTPs, where each of the four ddNTPs (ddATP, ddGTP, ddCTP, and ddTTP) is tagged with a different colored fluorescent dye. wikipedia.orglibretexts.org
This modification allows the sequencing reaction to be performed in a single tube, as the terminating nucleotide at the end of each fragment can be identified by its specific fluorescent signal. sigmaaldrich.comlibretexts.org Instead of slab gel electrophoresis, automated sequencers utilize capillary electrophoresis to separate the DNA fragments by size. wikipedia.orgnih.gov As the fragments pass through the capillary, a laser excites the fluorescent dyes, and a detector records the color of the fluorescence. sigmaaldrich.com The sequence is then read by a computer that interprets the series of fluorescent peaks in a chromatogram. libretexts.orglibretexts.org This automation allows for the simultaneous sequencing of many samples, making large-scale sequencing projects feasible. libretexts.orglibretexts.org
| Feature | Manual Sanger Sequencing | Automated Sanger Sequencing |
| ddNTP Labeling | Typically radioactive labeling. wikipedia.org | Fluorescent dye labeling. wikipedia.orglibretexts.org |
| Number of Reactions | Four separate reactions, one for each ddNTP. sigmaaldrich.com | A single reaction containing all four fluorescently labeled ddNTPs. sigmaaldrich.comlibretexts.org |
| Separation Method | Slab gel electrophoresis. wikipedia.org | Capillary electrophoresis. wikipedia.org |
| Detection | Autoradiography. wikipedia.org | Laser-induced fluorescence detection. sigmaaldrich.com |
| Throughput | Low | High libretexts.orglibretexts.org |
Role in Next-Generation Sequencing (NGS) Library Preparation (e.g., ClickSeq Technology)
While Sanger sequencing is a powerful tool, next-generation sequencing (NGS) technologies have revolutionized genomics by enabling the sequencing of millions of DNA fragments in parallel. nih.govillumina.com In some NGS library preparation methods, derivatives of ddNTPs, such as 3'-azido-nucleotides (AzNTPs), are utilized. wikipedia.orgillumina.com
One such method is ClickSeq, which employs a click-chemistry-based approach for generating NGS libraries. wikipedia.orgnih.gov In this technique, reverse transcription reactions are performed in the presence of a low concentration of 3'-azido-2',3'-dideoxynucleotides, including an azido-ddTTP analog (AzTTP). wikipedia.orgillumina.com Similar to Sanger sequencing, the incorporation of these chain-terminating nucleotides results in the stochastic termination of cDNA synthesis, producing fragments of varying lengths. wikipedia.orgnih.gov These fragments, now possessing a 3'-azido group, can then be "click-ligated" to sequencing adapters. wikipedia.org This method avoids the need for traditional enzymatic ligation and can reduce the formation of artifactual chimeric sequences. wikipedia.orgnih.gov
Utilization in Enzyme Mechanistic Studies
The unique properties of ddTTP and other ddNTPs make them valuable tools for studying the mechanisms of DNA polymerases. nih.gov By observing how a polymerase incorporates these modified nucleotides, researchers can gain insights into the enzyme's active site, its fidelity, and the kinetics of the polymerization reaction. nih.govnih.gov
Crystal structure studies of DNA polymerase in complex with a DNA template, a primer, and a ddNTP have provided detailed snapshots of the catalytic process. nih.gov These studies have revealed how the enzyme's structure accommodates the different nucleotide bases and how it discriminates between correct and incorrect nucleotides. nih.gov For example, the analysis of ternary complexes with ddATP, ddTTP, ddCTP, and ddGTP has shown that the polymerase active site exhibits a degree of plasticity to accommodate the different base pairs. nih.gov Such research is crucial for understanding the fundamental mechanisms of DNA replication and repair. nih.gov
Applications in Pyrophosphorolysis-Activated Polymerization (PAP)
Pyrophosphorolysis-activated polymerization (PAP) is a highly specific method for nucleic acid amplification that can be used for the detection of rare mutations. nih.govgenetictoolsllc.com This technique utilizes primers that are blocked at their 3' end with a dideoxynucleotide, such as ddTTP. nih.govsemanticscholar.org
The principle of PAP involves two coupled enzymatic reactions catalyzed by a DNA polymerase: pyrophosphorolysis and polymerization. nih.govgoogle.com In the presence of pyrophosphate (PPi), the DNA polymerase can catalyze the reverse reaction of polymerization, which is pyrophosphorolysis. nih.gov If the 3'-dideoxynucleotide of the primer is perfectly matched to the template strand, the polymerase can remove it, thereby "activating" the primer. nih.gov The activated primer can then be extended by the polymerase in the forward polymerization reaction. nih.gov
However, if there is a mismatch between the 3'-dideoxynucleotide and the template, the efficiency of pyrophosphorolysis is significantly reduced, and the primer remains blocked and cannot be extended. nih.govgoogle.com This high degree of specificity allows PAP to distinguish between alleles that differ by a single nucleotide, making it a powerful tool for detecting rare mutations in a large background of wild-type DNA. nih.govsemanticscholar.org
Tools for Studying in vitro DNA Synthesis and Replication Mechanisms
The ability of ddTTP to terminate DNA synthesis makes it an invaluable tool for studying the mechanisms of DNA replication in a controlled in vitro setting. libretexts.orglibretexts.org By incorporating ddNTPs into DNA synthesis reactions, researchers can pause the replication process at specific points, allowing them to isolate and analyze replication intermediates. wikipedia.org
This approach has been instrumental in elucidating the complex series of events that occur at the replication fork, including the activities of various enzymes and proteins involved in DNA replication. nih.govkhanacademy.org For example, by using ddNTPs, scientists can study the processivity of DNA polymerases, the coordination of leading and lagging strand synthesis, and the mechanisms of DNA repair. nih.govnih.gov The use of ddNTPs provides a means to dissect the intricate molecular machinery responsible for the faithful duplication of the genome. nih.govmdpi.com
Biochemical and Cellular Implications of Ddttp Trisodium
Effects on DNA Replication Dynamics in Model Systems
Impact on Cellular DNA Synthesis in Lysates (e.g., HeLa Cells, Adenovirus DNA Synthesis)
The scenario is markedly different in the context of adenovirus DNA synthesis. The replication of the adenovirus genome is strongly inhibited by even low concentrations of ddTTP. This pronounced sensitivity suggests a pivotal role for a different DNA polymerase in this viral replication process. Research has identified DNA polymerase γ as a key enzyme in adenovirus DNA replication, and its high susceptibility to ddTTP explains the potent inhibitory effect observed. nih.govnih.gov The mechanism of this inhibition involves the incorporation of the ddTTP analog, which lacks a 3'-hydroxyl group, thereby terminating the growing DNA chain. nih.gov
The differential sensitivity of various DNA polymerases to dideoxynucleoside triphosphates (ddNTPs) is a cornerstone of their experimental and therapeutic applications. The following table summarizes the observed sensitivities of key DNA polymerases to ddNTPs.
| DNA Polymerase | Sensitivity to ddNTPs | Implication for DNA Synthesis |
| DNA Polymerase α | Resistant | Cellular DNA replication in lysates is only slightly inhibited by high concentrations of ddTTP. nih.gov |
| DNA Polymerase β | Sensitive | Suggests a role in processes other than primary replication that are susceptible to ddNTPs. nih.gov |
| DNA Polymerase γ | Very Sensitive | Explains the strong inhibition of adenovirus and mitochondrial DNA synthesis by ddNTPs. nih.govnih.gov |
Influence on Mitochondrial DNA Replication
Mitochondrial DNA (mtDNA) replication is a distinct process from nuclear DNA replication, relying exclusively on the enzymatic activity of DNA polymerase γ (Pol γ). researchgate.net As established, Pol γ is notably sensitive to inhibition by ddNTPs, including ddTTP. nih.govembopress.org This sensitivity forms the basis of ddTTP's influence on mitochondrial DNA replication.
The incorporation of ddTTP by Pol γ into the nascent mtDNA strand results in the premature termination of chain elongation. This is due to the absence of the 3'-hydroxyl group on the dideoxyribose sugar, which is essential for the formation of the next phosphodiester bond. Consequently, the replication process is halted, leading to the generation of truncated mtDNA molecules. This disruption of mtDNA replication can have profound cellular consequences, given the critical role of mitochondria in energy production and other cellular functions. The sensitivity of Pol γ to ddNTPs is a key factor in the mitochondrial toxicity observed with some nucleoside analog drugs. embopress.org
Relationship to Deoxynucleoside Triphosphate (dNTP) Pool Homeostasis
Perturbation of Cellular dNTP Pool Balance
The maintenance of a balanced pool of the four canonical deoxynucleoside triphosphates (dATP, dGTP, dCTP, and dTTP) is paramount for the fidelity and efficiency of DNA replication and repair. The introduction of ddTTP into the cellular environment can be viewed as inducing a "functional" perturbation of the dNTP pool balance. While ddTTP does not directly alter the endogenous concentrations of the natural dNTPs, its presence creates a competitive environment for the enzymatic machinery of DNA synthesis.
Specifically, ddTTP acts as a competitive substrate with the endogenous dTTP for incorporation into the growing DNA chain by DNA polymerases. nih.gov The efficiency of this competition depends on the specific polymerase and the relative concentrations of ddTTP and dTTP. When ddTTP is incorporated, it terminates the chain, effectively removing that DNA molecule from the pool of actively replicating templates. This competitive inhibition and chain termination mimic a state of dTTP insufficiency at the site of replication, thereby creating a functional imbalance in the dNTP pool. This can lead to replication fork stalling and the activation of cellular stress responses.
Consequences of dNTP Pool Imbalance on Genomic Stability
An imbalanced dNTP pool, whether through direct alteration of nucleotide concentrations or through the functional perturbation caused by analogs like ddTTP, has significant consequences for genomic stability. nih.gov The stalling of replication forks due to dNTP imbalance can lead to the collapse of the replication machinery and the formation of DNA double-strand breaks, which are highly deleterious lesions. nih.gov
Intracellular Metabolism and Phosphorylation Pathways of Dideoxynucleosides
For dideoxynucleosides, such as the parent compound of ddTTP (2',3'-dideoxythymidine), to exert their biological effects, they must first be metabolically activated within the cell. This activation process involves a series of phosphorylation steps to convert the nucleoside into its active triphosphate form. This metabolic pathway is crucial as the triphosphate analog is the direct substrate for DNA polymerases. nih.gov
The initial and often rate-limiting step is the phosphorylation of the dideoxynucleoside to its monophosphate derivative. This reaction is catalyzed by cellular nucleoside kinases. For instance, thymidine kinase is responsible for the initial phosphorylation of 2',3'-dideoxythymidine. Subsequently, the monophosphate is converted to the diphosphate by a nucleoside monophosphate kinase, and finally, the diphosphate is phosphorylated to the triphosphate (ddTTP) by a nucleoside diphosphate kinase. researchgate.net
The efficiency of these phosphorylation steps can vary between different cell types and can be a determining factor in the potency of dideoxynucleoside analogs. For example, the activation of 2',3'-dideoxyadenosine involves mitochondrial adenylate kinase 2 (AK2). nih.gov In some cases, other enzymes like cytosolic 5'-nucleotidase can also contribute to the phosphorylation of dideoxynucleosides. nih.gov Understanding these intricate phosphorylation pathways is essential for comprehending the mechanism of action and the cellular pharmacology of this class of compounds.
Conversion of Dideoxythymidine (ddThd) to ddTTP in Cellular Systems
The metabolic activation of the nucleoside analog Dideoxythymidine (ddThd) to its pharmacologically active triphosphate form, 2',3'-Dideoxythymidine-5'-triphosphate (ddTTP), is a critical process for its function as a DNA chain terminator. This conversion is a stepwise phosphorylation cascade that relies on the sequential action of both host and, in some contexts, viral enzymes.
The initial and rate-limiting step in this pathway is the phosphorylation of ddThd to 2',3'-Dideoxythymidine-5'-monophosphate (ddTMP). This reaction is catalyzed by the host cell's thymidine kinase, an essential enzyme in the nucleotide salvage pathway nih.govpatsnap.compatsnap.com. Thymidine kinase transfers a phosphate (B84403) group from a donor, typically ATP, to the 5' hydroxyl group of the deoxyribose sugar of thymidine and its analogs patsnap.comnih.gov.
Following the formation of ddTMP, subsequent phosphorylation events are required to generate the diphosphate (ddTDP) and ultimately the triphosphate (ddTTP) forms. While host cell enzymes can phosphorylate dTMP to dTDP and dTTP, the conversion of ddTMP is often inefficient nih.gov. The presence of specific viral kinases can dramatically enhance the efficiency of this pathway. For example, in the context of a bacteriophage T7 infection, the viral gene 1.7 protein plays a pivotal role in phosphorylating ddTMP to ddTDP nih.gov. The final phosphorylation step, from ddTDP to ddTTP, is generally accomplished by host cell nucleoside diphosphate kinases nih.govnih.gov. The culmination of this pathway is the accumulation of ddTTP, which can then be incorporated into a growing DNA strand by DNA polymerases, leading to the termination of DNA chain elongation.
The table below summarizes the key enzymatic steps involved in the conversion of Dideoxythymidine (ddThd) to its active triphosphate form, ddTTP, within a cellular environment, particularly in the context of a bacteriophage T7 infection.
| Step | Substrate | Product | Key Enzyme(s) | Enzyme Origin |
| 1 | Dideoxythymidine (ddThd) | Dideoxythymidine monophosphate (ddTMP) | Thymidine Kinase | Host (e.g., E. coli) |
| 2 | Dideoxythymidine monophosphate (ddTMP) | Dideoxythymidine diphosphate (ddTDP) | Bacteriophage T7 Gene 1.7 Protein | Viral (Bacteriophage T7) |
| 3 | Dideoxythymidine diphosphate (ddTDP) | Dideoxythymidine triphosphate (ddTTP) | Nucleoside Diphosphate Kinase | Host (e.g., E. coli) |
Role of Specific Kinases in Dideoxynucleoside Phosphorylation (e.g., Bacteriophage T7 Gene 1.7 Protein)
The phosphorylation of dideoxynucleosides is a critical determinant of their biological activity, and specific kinases can exhibit unique substrate specificities that significantly impact this process. A prime example of such a kinase is the protein encoded by gene 1.7 of bacteriophage T7 (gp1.7) nih.govnih.govpnas.org. This enzyme is a novel nucleotide kinase that plays a crucial role in sensitizing its host, Escherichia coli, to the effects of exogenous dideoxythymidine (ddT) nih.govpnas.org.
The bacteriophage T7 gene 1.7 protein catalyzes the phosphorylation of deoxynucleoside monophosphates to their corresponding diphosphates nih.govnih.govresearchgate.net. While it can phosphorylate dGMP and dTMP to dGDP and dTDP, respectively, its most significant activity in the context of dideoxynucleosides is its efficient conversion of the chain-terminating dideoxythymidylate (ddTMP) to ddTDP nih.gov. This is a critical step that is not efficiently performed by the host's own thymidylate kinase nih.gov. This enhanced phosphorylation of ddTMP leads to an increased intracellular pool of ddTDP, which can then be further phosphorylated to ddTTP by host enzymes, ultimately resulting in the inhibition of phage DNA synthesis due to chain termination upon incorporation of ddTMP nih.gov.
The gene 1.7 protein is unusual in its characteristics. It has no sequence homology to any known nucleotide kinase and lacks an identifiable nucleotide-binding motif nih.gov. Furthermore, its kinase activity is independent of added metal ions, a feature that distinguishes it from many other kinases nih.govnih.gov. The protein exists in two forms, and only the C-terminal half is necessary to confer sensitivity to ddT nih.gov. The kinetic parameters of gp1.7 for dTMP are similar to those of E. coli thymidylate kinase; however, its ability to efficiently act on ddTMP is its key distinguishing feature nih.gov.
The table below details the characteristics and function of the bacteriophage T7 gene 1.7 protein, a specific kinase involved in dideoxynucleoside phosphorylation.
| Kinase | Gene Origin | Substrates | Products | Key Function in Dideoxynucleoside Metabolism |
| Bacteriophage T7 Gene 1.7 Protein (gp1.7) | Bacteriophage T7 | dGMP, dTMP, ddTMP | dGDP, dTDP, ddTDP | Efficiently phosphorylates ddTMP to ddTDP, a crucial step for the activation of ddThd to the chain-terminating ddTTP. |
Structural and Kinetic Analyses of Ddttp Trisodium Interactions
Structural Insights from Polymerase-ddNTP-DNA Ternary Complexes
The formation of a ternary complex, consisting of the DNA polymerase, the DNA template-primer, and the incoming nucleotide, is a pivotal step in DNA replication. Crystal structures of these complexes trapped with dideoxynucleoside triphosphates (ddNTPs), including ddTTP, offer a static yet detailed view of the molecular interactions at the heart of the polymerase active site.
The active site of a DNA polymerase is a highly dynamic region that undergoes significant conformational changes upon binding of the DNA substrate and the incoming nucleotide. nih.govnih.gov The binding of a correct nucleotide triphosphate (dNTP) induces a transition from an "open" to a "closed" conformation. nih.gov In the open state, the active site is accessible to solvent, allowing for the initial binding of a dNTP. nih.gov The transition to the closed state involves the movement of the "fingers" subdomain of the polymerase, which enfolds the incoming nucleotide, positioning it for catalysis. nih.govyoutube.com This conformational change is crucial for ensuring the high fidelity of DNA synthesis.
The selectivity of a polymerase for dNTPs over ribonucleotides (rNTPs) and dideoxynucleotides (ddNTPs) is largely governed by a "steric gate" mechanism. nih.govnih.gov This involves a specific amino acid residue within the active site that can sterically hinder the 2'-hydroxyl group of an rNTP. nih.gov In the case of ddNTPs like ddTTP, the absence of the 3'-hydroxyl group is the key determinant for its function as a chain terminator. wikipedia.org While the polymerase can incorporate a ddNTP, the lack of the 3'-OH group on the sugar moiety prevents the formation of a phosphodiester bond with the subsequent incoming nucleotide, thus halting DNA chain elongation. wikipedia.org
A number of conserved amino acid residues within the active site of DNA polymerases play critical roles in the binding of the incoming nucleotide and the catalytic process. These residues are often located in conserved structural motifs.
Motif A: This highly conserved region is located in the "palm" subdomain and is central to the catalytic activity of the polymerase. nih.gov Residues within Motif A interact with the incoming dNTP, coordinate with essential divalent metal ions (typically Mg²⁺), and are involved in the conformational changes of the active site. youtube.comnih.gov Specific amino acids in Motif A of Taq polymerase, such as Tyr-611, Gln-613, Glu-615, and Leu-616, have been identified as being important for dNTP binding. nih.gov
Motif B: Also located in the palm subdomain, Motif B contains a conserved arginine residue that contributes to the stabilization of the enzyme-substrate complex. pnas.org
"Steric Gate" Residue: A key residue, often a tyrosine or phenylalanine, functions as a steric gate to discriminate between ribo- and deoxyribonucleotides. nih.govpnas.org The identity of this amino acid can also influence the polymerase's discrimination against ddNTPs. For instance, replacing a phenylalanine with a tyrosine at this position in E. coli DNA polymerase I and Taq DNA polymerase significantly decreases the discrimination against ddNTPs, making them more efficient at incorporating these chain terminators. pnas.org In contrast, a tyrosine at this position in DNA polymerase ν (Pol ν) contributes to its sensitivity to ddNTPs. nih.gov
Other Interacting Residues: In the ternary complex of Klentaq1 with ddTTP, the side chain of Tyr671 is observed to move by approximately 0.8 Å compared to its position when ddGTP or ddCTP are bound. This highlights the subtle conformational adjustments the active site makes to accommodate different nucleotides.
| Conserved Residue/Motif | Polymerase Family/Example | Role in ddNTP Interaction | Reference |
|---|---|---|---|
| Motif A | Family A (e.g., Taq Pol) | Interacts with the incoming ddNTP and coordinates metal ions for catalysis. | nih.gov |
| Tyr-611, Gln-613, Glu-615, Leu-616 (in Motif A) | Taq DNA Polymerase | Function in dNTP/ddNTP binding and/or protein stability. | nih.gov |
| Motif B | Family A (e.g., KlenTaq) | A conserved arginine helps to stabilize the enzyme-substrate complex. | pnas.org |
| "Steric Gate" Residue (e.g., Tyr/Phe) | Family A (e.g., E. coli Pol I, Taq Pol), Pol ν | Discriminates against ddNTPs; mutations can enhance ddNTP incorporation. | nih.govpnas.org |
| Tyr671 | Klentaq1 | Shows conformational change upon ddTTP binding, indicating active site plasticity. |
Quantitative Kinetic Parameters of ddTTP Incorporation and Inhibition (e.g., K_i, IC_50, k_pol values)
The efficiency of ddTTP as a chain terminator and its inhibitory effect on DNA synthesis can be quantified through various kinetic parameters. These parameters provide a measure of the affinity of the polymerase for ddTTP and the rate at which it is incorporated.
Inhibition Constant (K_i): This value represents the concentration of an inhibitor required to produce half-maximum inhibition. A lower K_i value indicates a more potent inhibitor. Studies on mouse myeloma DNA polymerase alpha have shown that in the presence of manganese ions (Mn²⁺), all four ddNTPs, including ddTTP, act as potent inhibitors. nih.gov The inhibition is competitive with the corresponding dNTP. nih.gov The K_i values were found to vary depending on the specific template-primer and the dNTP substrate being competed against. nih.gov
Half-maximal Inhibitory Concentration (IC_50): This is the concentration of an inhibitor that reduces the activity of an enzyme by 50% under specific experimental conditions. For ddTTP, the IC_50 value would be dependent on the polymerase being studied, the concentration of the competing dTTP, and the assay conditions. While specific IC50 values for ddTTP are not always reported in isolation, they are implicitly related to the K_i and the concentration of the natural substrate.
Polymerization Rate (k_pol) and Dissociation Constant (K_d): The efficiency of nucleotide incorporation is often expressed as the ratio k_pol/K_d, where k_pol is the rate of the polymerization step and K_d is the dissociation constant for the nucleotide from the polymerase-DNA complex. frontiersin.org For ddNTPs, the rate of incorporation is generally lower than for their corresponding dNTPs. For example, with T7 DNA polymerase, ddNTPs are incorporated much more efficiently than with E. coli DNA polymerase I or Taq DNA polymerase. pnas.org The modification of the "steric gate" residue can dramatically alter these kinetics. pnas.org
| Kinetic Parameter | Description | Relevance to ddTTP | Reference |
|---|---|---|---|
| K_i (Inhibition Constant) | Concentration of inhibitor for half-maximal inhibition. | Demonstrates the potency of ddTTP as a competitive inhibitor of DNA polymerase. A study with DNA polymerase alpha showed strong inhibition by ddTTP in the presence of Mn²⁺. | nih.gov |
| IC_50 (Half-maximal Inhibitory Concentration) | Concentration of inhibitor that reduces enzyme activity by 50%. | A practical measure of ddTTP's inhibitory effect under specific assay conditions. | |
| k_pol (Polymerization Rate) | The rate of phosphodiester bond formation. | Generally lower for ddTTP compared to dTTP for most polymerases. | frontiersin.org |
| K_d (Dissociation Constant) | A measure of the affinity of the polymerase for the nucleotide. | Contributes to the overall efficiency of ddTTP incorporation (k_pol/K_d). | frontiersin.org |
Real-Time Biomolecular Interaction Studies (e.g., Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to monitor biomolecular interactions in real time. nih.gov It allows for the detailed characterization of the kinetics and thermodynamics of binding events. nih.gov In the context of DNA polymerase-ddTTP interactions, SPR can be employed to study the formation of the ternary complex.
The principle of SPR involves immobilizing one of the interacting partners (e.g., a DNA template-primer) on a sensor chip. A solution containing the other partner(s) (e.g., the DNA polymerase and ddTTP) is then flowed over the surface. The binding of the polymerase and ddTTP to the immobilized DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
This technique can be used to measure the association (k_on) and dissociation (k_off) rate constants for the binding of the polymerase to the DNA in the presence of ddTTP, from which the equilibrium dissociation constant (K_D) can be calculated. By using ddTTP, which terminates the chain and traps the polymerase in a stable ternary complex, researchers can obtain precise measurements of the binding affinities of the enzyme to the DNA-nucleotide complex. Such studies have been performed with enzymes like the Klenow fragment (exo-) to characterize its binding to DNA lesions, where ddTTP was used to incorporate a chain-terminating nucleotide at the 3' primer's terminus to create a stable substrate for the binding assays.
Synthesis and Exploration of Ddttp Trisodium Analogs and Derivatives
Design and Synthesis of Modified Dideoxynucleoside Triphosphates
The synthesis of ddTTP analogs is a cornerstone of research into DNA sequencing technologies and antiviral therapeutics. Modifications to the dideoxynucleoside triphosphate structure are strategically designed to fine-tune its interaction with DNA polymerases, thereby altering its properties as a chain terminator. These modifications can be categorized into three main areas: the 3'-position of the sugar moiety, the nucleobase, and the triphosphate chain.
Synthesis of 3'-Modified Derivatives (e.g., 3'-Azido, 3'-Amino, 3'-Fluoro, 2'-Deoxyxylo-furanosylthymine 5'-triphosphate, D-carba T-TP)
Modifications at the 3'-position of the deoxyribose sugar are critical as this is the site of phosphodiester bond formation during DNA elongation. The absence of a 3'-hydroxyl group in ddTTP is what makes it a chain terminator. nih.govnih.gov Introducing different substituents at this position can modulate the analog's affinity for DNA polymerases and its termination efficiency.
3'-Azido-ddTTP (AZTTP) , the triphosphate form of the well-known HIV reverse transcriptase inhibitor Zidovudine (AZT), is a prominent example. Its synthesis involves the chemical phosphorylation of the parent nucleoside, 3'-azido-3'-deoxythymidine. The small and electronically similar nature of the azide (B81097) group to the hydroxyl group allows it to be well-tolerated by various polymerases, including T7 RNA polymerase and poly(A) polymerase, making it a useful tool in chemoenzymatic labeling of mRNA. baseclick.euresearchgate.net The azide group also serves as a chemical handle for "click chemistry" reactions. baseclick.eu
3'-Amino-ddTTP is another significant analog where the 3'-hydroxyl is replaced by an amino group. The synthesis of 3'-amino-3'-deoxynucleosides can be achieved by condensing trimethylsilylated bases with a peracylated 3-azido-3-deoxyribose derivative, followed by reduction of the azide to an amine. rsc.org Subsequent phosphorylation yields the desired 3'-amino-ddTTP. medchemexpress.com Studies have shown that while 3'-azido-dTTP acts as a competitive inhibitor against dTTP for HIV reverse transcriptase, 3'-amino-dTTP exhibits noncompetitive inhibition, suggesting different interactions with the enzyme-primer complex. nih.gov
3'-Fluoro-ddTTP is synthesized by introducing a fluorine atom at the 3'-position. This modification creates a potent chain terminator for DNA synthesis. The synthesis of 3'-fluoro-3'-deoxyribonucleosides can be accomplished through glycosylation of silylated bases with a fluorinated sugar derivative, which are then converted to their 5'-triphosphates. nih.govnih.gov These fluorinated analogs have been demonstrated to be effective terminators of RNA synthesis catalyzed by E. coli DNA-dependent RNA polymerase. nih.govnih.gov
D-carba T-TP is a carbocyclic analog where the furanose ring oxygen is replaced by a methylene (B1212753) group. The synthesis of carbasugars often involves complex chemoenzymatic routes starting from precursors like methyl benzoate (B1203000) or through intramolecular cyclization strategies. rsc.orgresearchgate.netnih.gov While general synthetic approaches for carbasugars are established, a direct protocol for the triphosphorylation of the specific carba-thymidine analog to D-carba T-TP was not detailed in the search results.
Synthesis of Nucleobase-Modified Dideoxynucleotides (e.g., Pyrrolidinyl Nucleoside Triphosphates, "Click-able" Nucleotides)
Modifying the nucleobase of ddTTP allows for the introduction of functional groups for labeling or altering base-pairing interactions.
Pyrrolidinyl Nucleoside Triphosphates (prNTPs) are ddNTP analogs functionalized with an amino group via a pyrrolidine (B122466) linker, without altering the core nucleobase structure. Their synthesis has been rationally designed, and their incorporation into DNA oligonucleotides by Therminator DNA polymerase has been confirmed by LC-MS and gel electrophoresis. baseclick.euresearchgate.net This modification provides a site for conjugating other molecules like dyes or biomolecules. baseclick.euresearchgate.net
"Click-able" Nucleotides are designed for efficient and specific labeling through click chemistry, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). 3'-Azido-ddTTP is a key example of a "click-able" nucleotide, where the 3'-azide group can react with an alkyne-modified molecule. baseclick.eunih.gov This strategy is used in methods like ClickSeq for next-generation sequencing library preparation, where 3'-azido blocked cDNA fragments are "click-ligated" to alkyne-modified DNA oligos. nih.gov This approach allows for the modular and efficient attachment of fluorophores or other reporters after enzymatic incorporation. nih.govuni-muenchen.de
Synthesis of Triphosphate-Modified Analogs (e.g., γ-phosphonate, P,γ-diphosphonate)
Alterations to the triphosphate chain can affect the kinetics of incorporation and the stability of the nucleotide.
γ-Phosphonate analogs involve modifications to the terminal phosphate (B84403) group. Efficient syntheses of γ-alkyne modified triphosphate amidates have been developed, which can then be converted to a variety of γ-fluorophore labeled triphosphates via Cu(I) catalyzed click reactions. uni-muenchen.de These labeled compounds have been shown to be incorporated into DNA by polymerases and are useful for real-time enzymatic studies. uni-muenchen.de
P,γ-Diphosphonate (or β,γ-bisphosphonate) analogs replace the bridging oxygen between the β and γ phosphates with a carbon atom, creating a non-hydrolyzable linkage. nih.gov These phosphonate-based inhibitors can act as mimics of the tetrahedral transition state of the phosphoryl transfer reaction. researchgate.net The synthesis of these analogs can be challenging but provides valuable tools for studying the mechanisms of DNA polymerases. nih.govresearchgate.net For instance, bisphosphonate-generated ATP analogs have been shown to inhibit cell signaling pathways by targeting kinases. nih.gov
Comparative Enzymatic Activity and Functional Characterization of ddTTP Analogs
The true value of synthesized ddTTP analogs lies in their enzymatic properties. Characterizing how these modified nucleotides interact with various DNA polymerases provides insights into enzyme mechanisms and informs the development of new molecular biology tools and therapeutics.
Altered Inhibition Potencies and Specificities Towards Various Polymerases
The inhibitory capacity of ddTTP analogs is not uniform across all DNA polymerases. The specific modifications on the sugar, base, or triphosphate chain can drastically alter the inhibition constant (Ki) and the concentration required for 50% inhibition (IC50).
For example, 3'-azido-dTTP (AZTTP) is a potent competitive inhibitor of HIV reverse transcriptase, with a Ki value of 20 nM. nih.gov However, its Michaelis constant (Km) as a substrate is significantly higher (3 µM), indicating a much stronger binding affinity as an inhibitor than its efficiency as a substrate for incorporation. nih.gov In contrast, the F119V mutant of mouse mammary tumor virus (MMTV) reverse transcriptase shows increased resistance to ddTTP and ddGTP compared to the wild-type enzyme. nih.gov
The substrate specificity of polymerases is also a key factor. Some polymerases are more permissive and can incorporate a wider range of modified nucleotides. For instance, Therminator DNA polymerase is known for its broad substrate scope and can incorporate bulky modifications like pyrrolidinyl nucleoside triphosphates (prNTPs) and even multiple modified nucleotides consecutively. researchgate.netresearchgate.net Similarly, Vent (exo-) DNA polymerase can also incorporate various modified dUTPs. researchgate.netresearchgate.net The choice of polymerase is therefore critical when utilizing modified ddNTPs for applications like sequencing or labeling. researchgate.net
The table below summarizes the inhibitory effects of some ddTTP analogs on different polymerases.
| ddTTP Analog | Polymerase | Inhibition Type/Effect | Reference |
|---|---|---|---|
| 3'-Azido-ddTTP (AZTTP) | HIV Reverse Transcriptase | Linear competitive inhibitor (Ki = 20 nM) | nih.gov |
| 3'-Amino-ddTTP | HIV Reverse Transcriptase | Linear noncompetitive inhibitor | nih.gov |
| ddTTP | MMTV Reverse Transcriptase (Wild-type) | Inhibitory | nih.gov |
| ddTTP | MMTV Reverse Transcriptase (F119V mutant) | More resistant to inhibition | nih.gov |
| Pyrrolidinyl-TTP (prTTP) | Therminator DNA Polymerase | Incorporated as a chain terminator | researchgate.net |
Impact on Chain Termination Properties and Polymerase Processivity
The primary function of ddTTP and its analogs in many applications is to act as chain terminators. nih.govnih.gov The efficiency of chain termination can be influenced by the specific modification. Analogs that are readily incorporated by a polymerase but prevent subsequent nucleotide addition are effective terminators. nih.gov For example, 3'-O-methyl-dNTPs have been shown to terminate DNA synthesis mediated by several polymerases and are considered alternative terminators for Sanger sequencing. nih.gov
The incorporation of a ddTTP analog can also affect the processivity of the DNA polymerase. Processivity refers to the number of nucleotides a polymerase can add before dissociating from the DNA template. The introduction of a chain terminator inherently halts the extension process. However, the interaction of the polymerase with the modified 3'-end of the DNA strand can also influence its stability on the template. DNA polymerases often undergo conformational changes upon binding and incorporating a nucleotide. An allosteric inhibitor that binds to the polymerase can lock it in a particular conformation, thereby restricting its movement and processivity.
The table below details the impact of various ddTTP analogs on chain termination and polymerase activity.
| ddTTP Analog | Effect on DNA Synthesis | Polymerase(s) | Reference |
|---|---|---|---|
| 3'-Fluoro-ddNTPs | Terminators of RNA synthesis | E. coli DNA-dependent RNA polymerase | nih.govnih.gov |
| 3'-O-methyl-dNTPs | Terminate DNA synthesis | Bst, AmpliTaq®, rTth, and VentR® (exo-) DNA polymerases | nih.gov |
| 3'-O-(2-Nitrobenzyl)-dATP | UV-sensitive terminator; allows for "stop-start" synthesis | Thermostable DNA polymerases | nih.gov |
| Pyrrolidinyl-NTPs (prNTPs) | Incorporate and terminate the chain | Therminator DNA polymerase | researchgate.net |
| 3'-Azido-ddNTPs | Terminate chain elongation | Reverse transcriptases, T7 RNA polymerase, Poly(A) polymerase | baseclick.eunih.govnih.gov |
Development of Novel Dideoxynucleotide Probes for Advanced Nucleic Acid Research
The exploration and synthesis of 2',3'-dideoxythymidine-5'-triphosphate (ddTTP) analogs and their derivatives have paved the way for the development of sophisticated probes essential for advanced nucleic acid research. These novel probes, which build upon the fundamental chain-terminating property of ddTTP, incorporate a variety of modifications to enhance their utility in a range of modern molecular biology techniques. These modifications include the attachment of fluorophores, biotin (B1667282), and bioorthogonal reactive groups, which facilitate highly sensitive detection, purification, and specific labeling of DNA.
The primary role of ddTTP and its analogs in molecular biology is to terminate the extension of a growing DNA strand by DNA polymerase. acs.org This is due to the absence of a hydroxyl group at the 3' position of the deoxyribose sugar, which is necessary for the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate (dNTP). acs.org This characteristic has been famously exploited in Sanger sequencing. researchgate.net However, the functionalization of ddTTP has expanded its application far beyond traditional sequencing, enabling new methodologies for DNA analysis and manipulation.
Researchers have successfully synthesized ddTTP analogs with modifications at the nucleobase, typically at the C5 position of the pyrimidine (B1678525) ring, or at the terminal phosphate. acs.orgmdpi.com These modifications allow for the attachment of various functional moieties without significantly hindering their recognition and incorporation by DNA polymerases. mdpi.com The choice of DNA polymerase is critical, as different polymerases exhibit varying efficiencies in incorporating modified nucleotides. nih.gov For instance, polymerases like Therminator and Vent (exo-) have been shown to effectively incorporate bulky adducts. nih.gov
The development of these novel ddTTP probes has been instrumental in advancing techniques such as next-generation sequencing (NGS), single-molecule analysis, and the construction of complex DNA nanostructures. By providing a versatile toolkit for DNA termination and labeling, these analogs continue to push the boundaries of nucleic acid research.
Detailed Research Findings
The functionalization of ddTTP has led to the creation of a diverse array of probes, each tailored for specific advanced research applications. Key areas of development include the synthesis of biotinylated, "clickable," and fluorescently-labeled ddTTP analogs.
Biotinylated ddTTP Analogs:
Biotinylated ddNTPs have been instrumental in the development of non-radioactive DNA sequencing methods and for the purification of terminated DNA fragments, particularly for mass spectrometry analysis. nih.govnih.gov In one study, a set of biotinylated dideoxynucleoside triphosphates (biotin-9-ddNTPs) were synthesized and used in conjunction with a modified Tth DNA polymerase for non-radioactive cycle sequencing. This method offered lower background noise compared to using 5'-biotinylated primers.
For mass spectrometry-based sequencing, the use of biotinylated ddNTPs allows for the specific capture of correctly terminated DNA fragments using streptavidin-coated magnetic beads. nih.gov This purification step is crucial as it removes salts, unincorporated primers, and falsely terminated fragments, leading to high-resolution mass spectra. nih.gov Research has demonstrated that varying the linker arm length between the biotin moiety and the nucleotide, such as using Biotin-11-ddUTP versus Biotin-16-ddUTP, can resolve mass differences between fragments, allowing for unambiguous base identification. nih.gov
"Clickable" ddTTP Analogs:
The advent of bioorthogonal "click" chemistry has revolutionized the labeling of biomolecules, including DNA. nih.gov "Clickable" ddNTPs are synthesized with chemically reactive handles, such as azides or alkynes, that allow for the covalent attachment of reporter molecules like fluorophores or affinity tags in a highly specific and efficient manner. acs.org This post-synthetic modification strategy offers greater flexibility than the direct incorporation of bulky fluorescently-labeled nucleotides. nih.gov
For example, a modular approach has been developed for the dual labeling of oligonucleotides at both the 5' and 3' ends. acs.org This method utilizes a γ-modified ATP analog for 5' modification and a 3'-azido-2',3'-ddGTP for 3' termination and labeling via a click reaction. acs.org The ability to introduce these modifications enzymatically with high efficiency opens up new possibilities for creating complex, multi-functional DNA probes for applications in diagnostics and nanotechnology.
Reversible ddTTP Terminators for Next-Generation Sequencing:
A significant advancement in NGS technology has been the development of reversible terminators. These are ddNTP analogs where the 3'-hydroxyl group is blocked by a chemically cleavable moiety. nih.gov After incorporation and detection, the blocking group can be removed, allowing the DNA synthesis to reinitiate. google.com This "sequencing-by-synthesis" approach is a cornerstone of several NGS platforms. nih.gov
Researchers have designed and synthesized reversible terminators with a fluorophore attached to the base via a cleavable linker and a removable 3'-blocking group. nih.gov For instance, 3'-O-azidomethyl-dNTPs have been shown to be effective reversible terminators when used with specific DNA polymerase variants. researchgate.net The development of these molecules is critical for increasing the read length and accuracy of NGS by mitigating the accumulation of "scars" or residual linker molecules on the DNA template after cleavage. nih.gov
The following interactive tables provide a summary of various novel dideoxynucleotide probes based on ddTTP and their applications in advanced nucleic acid research.
Table 1: Novel Dideoxynucleotide Probes for Advanced Nucleic Acid Research This table is interactive. Click on the headers to sort the data.
| Probe Type | Modification | Linker | Application | Research Finding |
|---|---|---|---|---|
| Biotin-ddTTP | Biotin | 9-atom linker | Non-radioactive DNA sequencing | Enables chemiluminescent detection with low background. |
| Biotin-11-ddUTP | Biotin | 11-atom linker | DNA sequencing by mass spectrometry | Allows for purification of terminated fragments, but mass difference with Biotin-11-ddCTP is only 1 Da, making differentiation difficult. nih.gov |
| Biotin-16-ddUTP | Biotin | 16-atom linker | DNA sequencing by mass spectrometry | Increases the mass difference between terminated fragments, enabling unambiguous identification of bases. nih.gov |
| Azide-ddGTP | Azide | Azido-based linker | "Click" chemistry labeling of DNA | Enables efficient post-synthesis modification of DNA with reporter molecules. acs.org |
| 3'-O-Azidomethyl-dTTP | 3'-O-azidomethyl (reversible terminator) | Cleavable linker with fluorophore | Next-generation sequencing (reversible termination) | Acts as an effective reversible terminator with specific DNA polymerases, enabling sequencing-by-synthesis. researchgate.net |
| 3'-O-(2-Nitrobenzyl)-dTTP | 3'-O-(2-nitrobenzyl) (photocleavable reversible terminator) | Photocleavable linker with fluorophore | Next-generation sequencing (reversible termination) | The 3'-blocking group can be removed by UV light, allowing for controlled, stepwise DNA synthesis. |
Q & A
Q. What is the mechanistic role of ddTTP (trisodium) in DNA sequencing?
ddTTP (2',3'-dideoxythymidine-5'-triphosphate trisodium) terminates DNA synthesis by lacking a 3'-hydroxyl group, preventing phosphodiester bond formation. During Sanger sequencing, DNA polymerase incorporates ddTTP stochastically alongside dTTP, generating truncated fragments that reveal thymine positions via gel electrophoresis . Key steps include:
- Primer-template hybridization : DNA polymerase binds to the primer-template complex.
- Competitive incorporation : A higher dTTP:ddTTP ratio ensures partial termination (e.g., 10:1 for readable fragment lengths) .
- Termination detection : Fragments are resolved by size, enabling sequence reconstruction .
Q. How does ddTTP differentiate between DNA polymerases in inhibition studies?
ddTTP selectively inhibits DNA polymerases lacking proofreading activity (e.g., reverse transcriptases and bacterial Pol I) but shows minimal inhibition against replicative polymerases like eukaryotic Pol α. For example:
- SV40 replication : ddTTP does not block Pol α-driven initiation or elongation in SV40 replication systems, confirming its specificity for non-replicative polymerases .
- HIV reverse transcription : ddTTP terminates cDNA synthesis in RNA-dependent DNA polymerase assays, highlighting its utility in retroviral inhibition studies .
Q. What are standard protocols for optimizing ddTTP concentrations in sequencing reactions?
- Titration experiments : Test ddTTP:dTTP ratios (e.g., 1:4 to 1:20) to balance termination frequency and read length .
- Template-specific adjustments : AT-rich regions may require lower ddTTP concentrations to avoid over-termination .
- Controls : Include reactions without ddTTP to verify termination specificity .
Advanced Research Questions
Q. How can ddTTP be used to investigate DNA repair pathway competition?
Q. What experimental contradictions arise when studying ddTTP's inhibition of DNA polymerases?
- Contradictory findings : ddTTP inhibits HIV reverse transcriptase but not SV40 replication Pol α .
- Resolution : Polymerase structural differences (e.g., active site flexibility or proofreading domains) dictate ddTTP susceptibility. For example, Pol α’s high processivity minimizes ddTTP incorporation .
- Validation : Use kinetic assays (e.g., pre-steady-state analysis) to compare inhibition constants (Ki) across polymerases .
Q. How does ddTTP compare to other chain-terminating nucleotides in resolving sequencing artifacts?
- Specificity vs. dideoxy analogs : ddTTP produces cleaner terminations than arabinose-based analogs (e.g., ara-TTP) due to stricter steric exclusion in polymerase active sites .
- Artifact mitigation : Combine ddTTP with high-fidelity polymerases (e.g., Phi29) to reduce misincorporation-induced noise .
Methodological Best Practices
- Storage : Store ddTTP trisodium at -20°C in neutral buffers to prevent hydrolysis .
- Quality control : Verify purity (>98%) via HPLC or mass spectrometry before critical experiments .
- Ethical compliance : Use ddTTP only for in vitro or non-human in vivo studies unless approved for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
